BenchChemオンラインストアへようこそ!

Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate

Prodrug design Membrane permeability Physicochemical profiling

Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate (CAS 321430-12-0) is a phenyl-thiazolyl-benzoate ester with molecular formula C₁₈H₁₂F₃NO₂S and molecular weight 363.35 g/mol. It is the methyl ester prodrug form of 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid (PTB; CAS 321430-15-3), a validated dual agonist of retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα) identified through virtual screening and characterized in nuclear receptor binding, reporter gene, cell differentiation, and cell growth assays.

Molecular Formula C18H12F3NO2S
Molecular Weight 363.35
CAS No. 321430-12-0
Cat. No. B2680462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate
CAS321430-12-0
Molecular FormulaC18H12F3NO2S
Molecular Weight363.35
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H12F3NO2S/c1-24-17(23)12-7-5-11(6-8-12)16-22-15(10-25-16)13-3-2-4-14(9-13)18(19,20)21/h2-10H,1H3
InChIKeyIKTYUZTWUPURQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate (CAS 321430-12-0): Procurement-Grade Characterization for Retinoid Receptor Research


Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate (CAS 321430-12-0) is a phenyl-thiazolyl-benzoate ester with molecular formula C₁₈H₁₂F₃NO₂S and molecular weight 363.35 g/mol . It is the methyl ester prodrug form of 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid (PTB; CAS 321430-15-3), a validated dual agonist of retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα) identified through virtual screening and characterized in nuclear receptor binding, reporter gene, cell differentiation, and cell growth assays [1]. The compound is commercially available as a research chemical (e.g., Key Organics BIONET product series, Sigma-Aldrich catalog) at a typical purity of 90%, supplied as a solid .

Why Generic Substitution Fails for Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate: The Ester–Acid Functional Divergence


The methyl ester (CAS 321430-12-0) and its corresponding carboxylic acid (PTB; CAS 321430-15-3) are not functionally interchangeable despite sharing an identical aryl-thiazole scaffold. The methyl ester exhibits a computed LogP of 6.38 , conferring substantially higher lipophilicity than the carboxylic acid (predicted LogP ≈ 4.0–5.3 [1]), which directly impacts membrane permeability, oral absorption potential, and formulation strategy. In prodrug design, methyl esterification of benzoic acid moieties is a well-established tactic to enhance passive diffusion across biological membranes; the ester is subsequently hydrolyzed by intracellular carboxylesterases (e.g., CES1, CES2) to release the pharmacologically active carboxylic acid [2]. Consequently, the methyl ester serves as a permeability-enhanced prodrug or synthetic intermediate, while the free acid is the direct nuclear receptor ligand. Researchers intending to replicate published PTB pharmacology must consider whether the methyl ester requires pre-hydrolysis or in situ activation in their experimental system. Procurement of one form cannot substitute for the other without explicit experimental validation of conversion efficiency.

Quantitative Differentiation Evidence: Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate vs. Closest Analogs


Lipophilicity-Driven Permeability Advantage: Methyl Ester (LogP 6.38) vs. Carboxylic Acid (LogP ~4.0–5.3)

The methyl ester (CAS 321430-12-0) possesses a computed LogP of 6.38, substantially exceeding that of its carboxylic acid hydrolysis product PTB (CAS 321430-15-3), which has a predicted LogP in the range of approximately 4.0–5.3 based on ZINC database entries for the benzoic acid scaffold . This LogP differential of approximately 1.1–2.4 log units translates to a theoretical >10-fold increase in octanol-water partition coefficient, consistent with enhanced passive membrane permeability expected for the neutral ester prodrug relative to the ionizable carboxylic acid at physiological pH [1]. The higher lipophilicity is directly relevant for cell-based assays where intracellular delivery of the active carboxylic acid species is desired via esterase-mediated hydrolysis.

Prodrug design Membrane permeability Physicochemical profiling

Validated Target Engagement of the Hydrolysis Product: PTB Dual RARα/RXRα Agonism with Defined Nuclear Receptor Selectivity

The carboxylic acid hydrolysis product of the methyl ester, PTB (CAS 321430-15-3), has been quantitatively characterized as a dual RARα/RXRα agonist. In TR-FRET nuclear receptor binding assays, PTB bound RARα with an EC₅₀ of 21 nM and RXRα with an EC₅₀ of 454 nM, while showing no direct binding to PPARα, PPARδ(β), or PPARγ [1]. This selectivity profile differentiates PTB from the pan-agonist 9-cis retinoic acid (RARα EC₅₀ = 0.73 nM; RXRα EC₅₀ = 35 nM) and from ATRA (RARα EC₅₀ = 0.36 nM; RXRα no direct binding reported) [1]. In cellular reporter gene assays, PTB (at 10 μM) produced 321-fold activation of RXRα/RXRα, compared to 796-fold for ATRA and 10-fold for 9-cis RA, and 86-fold activation of RARα/RXRα [1]. The methyl ester serves as a precursor to this pharmacologically validated scaffold.

Retinoid receptor pharmacology Nuclear receptor selectivity APL differentiation therapy

In Vitro Antiproliferative and Differentiation Activity of PTB in APL Cell Models: Functional Pharmacology of the Hydrolysis Product

The carboxylic acid hydrolysis product PTB demonstrated functional antileukemic activity in human APL cell lines. PTB inhibited proliferation of HL-60 cells with an IC₅₀ of 0.71 μM and induced differentiation of NB4 cells with an EC₅₀ of 0.95 μM as measured by tetrazolium reduction assay [1]. Differentiation was confirmed by flow cytometric detection of CD11b surface antigen expression in both NB4 and HL-60 cells [1]. These functional activities are downstream consequences of RARα/RXRα dual agonism and represent a mechanistic class distinct from cytotoxic chemotherapeutics such as cytarabine or anthracyclines, and distinct from ATRA which, while more potent at RARα (EC₅₀ = 0.36 nM), suffers from clinically limiting auto-induced metabolism via CYP450 enzymes [2].

Acute promyelocytic leukemia Differentiation therapy Antiproliferative activity

In Vivo Antitumor Efficacy of PTB: Oral Activity at 20 mg/kg in a Subcutaneous Xenograft Model

In an NB4 subcutaneous xenograft mouse model of APL, orally administered PTB (the carboxylic acid hydrolysis product) at 20 mg/kg once daily produced a statistically significant 44% inhibition of tumor growth [1]. This demonstrates that the PTB scaffold possesses sufficient oral bioavailability and metabolic stability to achieve pharmacologically relevant systemic exposure and target engagement in vivo. In contrast, ATRA, while clinically efficacious, requires intermittent dosing schedules due to auto-induced metabolic clearance and is not typically benchmarked in the same xenograft paradigm at comparable oral doses [2]. The methyl ester, with its higher LogP, may serve as a pro-drug with potentially enhanced oral absorption relative to the pre-formed carboxylic acid, though direct comparative oral PK data for the methyl ester vs. the acid have not been published.

In vivo efficacy Oral bioavailability Xenograft model

Physicochemical Property Comparison: Methyl Ester vs. Carboxylic Acid for Formulation and Handling

The methyl ester (CAS 321430-12-0) and the carboxylic acid PTB (CAS 321430-15-3) exhibit distinct physicochemical profiles relevant to laboratory handling and formulation development. The methyl ester has a predicted density of 1.3±0.1 g/cm³, boiling point of 477.4±55.0 °C at 760 mmHg, flash point of 242.5±31.5 °C, vapor pressure of 0.0±1.2 mmHg at 25 °C, and refractive index of 1.560 . The carboxylic acid has a predicted density of 1.404±0.06 g/cm³, boiling point of 509.2±60.0 °C, and pKa of 3.71±0.10 . The methyl ester is a neutral solid supplied at 90% purity, while the carboxylic acid (NLT 98% purity available) requires handling as a moderately acidic compound . The absence of an ionizable carboxyl group in the methyl ester eliminates pH-dependent solubility variability and reduces the potential for salt formation incompatibilities in multi-component formulations.

Pre-formulation Solid-state properties Solubility

Optimal Research and Industrial Application Scenarios for Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate (CAS 321430-12-0)


Prodrug-Based Nuclear Receptor Pharmacology: Intracellular Delivery of a Dual RARα/RXRα Agonist Scaffold

The methyl ester (LogP 6.38) is the preferred starting material for cell-based nuclear receptor pharmacology experiments where passive membrane permeation and intracellular esterase-mediated release of the active carboxylic acid PTB are desired. This approach mimics a prodrug strategy where the ester serves as a permeability-enhancing protecting group that is cleaved by endogenous carboxylesterases (CES1/CES2) to yield the validated dual RARα/RXRα agonist (RARα EC₅₀ = 21 nM; RXRα EC₅₀ = 454 nM) [1]. Researchers should verify ester hydrolysis efficiency in their specific cell system, as conversion rates may vary by cell type and esterase expression levels .

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of Phenyl-Thiazolyl-Benzoic Acid Derivatives

The methyl ester serves as a key synthetic intermediate for SAR campaigns targeting retinoid receptors, as the ester-protected carboxyl group allows selective functionalization at other positions of the scaffold (e.g., thiazole C-5, phenyl ring substituents) without interference from a free carboxylic acid. The PTB scaffold has demonstrated that trifluoromethyl substitution at the meta-position of the phenyl ring is compatible with dual RARα/RXRα agonism, and that PPAR-sparing selectivity (no binding to PPARα, δ, or γ) is achievable [1]. Subsequent methyl ester hydrolysis yields the free acid for pharmacological evaluation.

Pre-Formulation and Solubility Screening for Oral Retinoid Mimetic Development

The methyl ester's neutral character and higher LogP (6.38 vs. approximately 4.0–5.3 for the acid [1]) make it suitable for lipid-based formulation screening and permeability assessment (e.g., PAMPA, Caco-2 assays) as part of oral retinoid mimetic development programs. The distinct solid-state properties (density 1.3 g/cm³, predicted thermal stability with flash point 242.5 °C) facilitate handling in pre-formulation workflows [1]. The demonstrated in vivo oral activity of the hydrolysis product PTB (44% tumor growth inhibition at 20 mg/kg p.o. in NB4 xenograft) provides a pharmacodynamic benchmark against which methyl ester formulations can be compared .

Differentiation-Inducing Agent Research in APL and Other Myeloid Malignancies

For laboratories investigating differentiation therapy approaches in acute promyelocytic leukemia (APL) and related myeloid malignancies, the methyl ester provides entry to the only phenyl-thiazolyl-benzoic acid scaffold with published dual RARα/RXRα functional activity. The hydrolysis product PTB induced NB4 cell differentiation (EC₅₀ = 0.95 μM) and inhibited HL-60 proliferation (IC₅₀ = 0.71 μM) [1], and was originally identified through virtual screening specifically to address ATRA's undesired profiles including P450 susceptibility and P-glycoprotein upregulation [1]. This scaffold offers a mechanistically distinct tool compound for studying non-retinoid differentiation induction in leukemic cells.

Quote Request

Request a Quote for Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.